肌醇单正甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inositol mono orthoformate is a type of myo-inositol orthoester . It plays a vital role in many cellular functions including cell growth, migration, differentiation, apoptosis, and endocytosis . It has been extensively utilized as a synthetic precursor for inositol derivatives .

Synthesis Analysis

Acid hydrolysis of myo-inositol 1,3,5-orthoesters, apart from orthoformates, exclusively affords the corresponding 2-O-acyl myo-inositol products . These C-2-substituted inositol derivatives provide valuable precursors for rapid and highly efficient routes to 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates and myo-inositol 1,3,4,5,6-pentakisphosphate .Molecular Structure Analysis

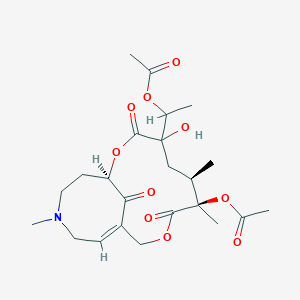

The Inositol mono orthoformate molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 3 hydroxyl group(s), 3 secondary alcohol(s), and 3 ether(s) (aliphatic) .Chemical Reactions Analysis

Acid hydrolysis of myo-inositol 1,3,5-orthoesters, apart from orthoformates, exclusively affords the corresponding 2-O-acyl myo-inositol products . This reaction occurs via a 1,2-bridged five-membered ring dioxolanylium ion intermediate observed by NMR spectroscopy .科学研究应用

- 肌醇单正甲酸酯用于合成 O- 和 C- 甲基肌醇,如 d- 和 l- 奥诺糖醇、d- 和 l- 氨糖醇、肌醇甲醚和赤藓糖醇甲醚,起始原料为肌醇 (Sarmah 等人,2005)。

- 它有助于肌醇正甲酸酯的 O- 烷基化,促进对称或单烷基化肌醇正甲酸酯的形成 (Das & Shashidhar, 1997)。

- 肌醇正交酸酯(包括正甲酸酯)是立体定义六羟基环己烷的前体,在研究金属离子配位中很重要 (Paquette 等人,2005)。

- 肌醇正甲酸酯用于合成具有抗癌特性的重要化合物,如 2-O- 酰基肌醇 1,3,4,5,6- 五磷酸 (Godage 等人,2013)。

- 它是肌醇磷酸盐全合成的关键组分,包括肌醇 2- 磷酸和肌醇 1,3,4,5- 四磷酸 (Billington 等人,1989)。

- 源自肌醇正甲酸酯的肌醇基三(螺四氢呋喃基)离子载体对锂离子结合表现出高选择性 (Paquette & Tae, 2001)。

作用机制

未来方向

Inositol mono orthoformate and other myo-inositol orthoesters have been extensively utilized as synthetic precursors for inositol derivatives . They provide valuable precursors for rapid and highly efficient routes to biologically interesting and anticancer properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods.

属性

IUPAC Name |

(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXHBBXQFNRUAE-XKJLXWSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C2C3C(C1O)OC(O2)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)

![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)

![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)